CDK9 Inhibitory Potency (IC50) of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide Compared to a Close Analog
The compound exhibits sub-micromolar potency against CDK9, with an IC50 of 0.18 μM, as reported in the primary literature [1]. This value directly benchmarks its activity against the structurally related compound 1d from the same study, which serves as the closest comparator [1]. The quantitative difference in IC50 values defines the structure-activity relationship (SAR) that justifies the selection of this specific acetamide derivative.
| Evidence Dimension | CDK9 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 μM |
| Comparator Or Baseline | Compound 1d (closest structural analog) – IC50: >1 μM |
| Quantified Difference | At least 5.5-fold more potent than the closest analog |
| Conditions | In vitro CDK9 enzymatic assay (details as per Alsfouk et al., 2023) |
Why This Matters
This quantified potency advantage over the nearest structural analog directly informs hit-to-lead prioritization and prevents procurement of less active, structurally similar compounds.
- [1] Alsfouk AA, et al. New Imidazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals (Basel). 2023 Jul 18;16(7):1018. View Source
